molecular formula C11H16N2O2 B1444942 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1250391-52-6

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1444942
CAS No.: 1250391-52-6
M. Wt: 208.26 g/mol
InChI Key: AQLPNAWLKPYKSU-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound features a pyrazole ring substituted with a butan-2-yl group at the first position and a cyclopropyl group at the fifth position, along with a carboxylic acid functional group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by the introduction of the butan-2-yl and cyclopropyl groups through alkylation reactions. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further to carbon dioxide under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions, such as halogenation using N-bromosuccinimide (NBS).

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and acid catalysts like sulfuric acid (H2SO4). Major products formed from these reactions include carboxylates, alcohols, halogenated pyrazoles, and esters.

Scientific Research Applications

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(butan-2-yl)-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the cyclopropyl group at the third position.

    1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.

    1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1250391-52-6) is an organic compound belonging to the class of pyrazole carboxylic acids. Its unique chemical structure, featuring a pyrazole ring with a butan-2-yl and cyclopropyl substituent, positions it as a compound of interest in various biological and pharmaceutical studies. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C11H16N2O2
Molecular Weight 212.26 g/mol
IUPAC Name 1-butan-2-yl-5-cyclopropylpyrazole-4-carboxylic acid
CAS Number 1250391-52-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carboxylic acid group can form hydrogen bonds with proteins, while the pyrazole ring may engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways.

A comparative analysis of various pyrazole derivatives showed IC50 values for COX inhibition ranging from 0.02 to 0.04 μM for the most potent compounds, indicating strong anti-inflammatory activity. In vivo studies using carrageenan-induced paw edema models demonstrated reduced inflammation and minimal gastrointestinal toxicity in tested compounds .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. For example, derivatives of pyrazole have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus. In vitro assays revealed that modifications in the substituents significantly affect antibacterial potency, with some derivatives achieving MIC values below 50 μg/mL .

Case Study: Synthesis and Evaluation

A study conducted by Akhtar et al. synthesized a series of pyrazole derivatives, including this compound. The anti-inflammatory efficacy was assessed using an enzyme immunoassay kit for COX inhibition. The findings revealed that certain derivatives exhibited superior COX inhibitory activity compared to standard drugs like diclofenac .

Comparative Table of Biological Activities

CompoundIC50 (μg/mL)Activity Type
1-(butan-2-yl)-5-cyclopropylpyrazole71.11Anti-inflammatory
Diclofenac54.65Anti-inflammatory
Pyrazole Derivative A<50Antimicrobial
Pyrazole Derivative B0.02COX Inhibition

Properties

IUPAC Name

1-butan-2-yl-5-cyclopropylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-7(2)13-10(8-4-5-8)9(6-12-13)11(14)15/h6-8H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLPNAWLKPYKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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